(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone
Overview
Description
(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C16H16O2 It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings
Scientific Research Applications
(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is known that similar compounds can react with nucleophiles . For instance, the oxygen atom in the methoxy group can act as a nucleophile, competing with nitrogen in certain reactions .
Biochemical Pathways
Similar compounds have been known to participate in various chemical reactions, such as the formation of oximes and hydrazones .
Result of Action
Similar compounds have been known to undergo irreversible processes, such as the formation of oximes, leading to changes at the molecular level .
Action Environment
The action, efficacy, and stability of (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone can be influenced by various environmental factors. For instance, certain reactions involving similar compounds can be carried out in sunlight . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 2,5-dimethylbenzoyl chloride and 4-methoxybenzene.
Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane (CH2Cl2) or carbon disulfide (CS2).
Procedure: The 2,5-dimethylbenzoyl chloride is added dropwise to a solution of 4-methoxybenzene and aluminum chloride under stirring. The mixture is then heated to reflux for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
- (2,4-Dimethoxyphenyl)(3-methylphenyl)methanone
- (2,5-Dimethylphenyl)(phenyl)methanone
Uniqueness
(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone is unique due to the presence of both dimethyl and methoxy substituents on the aromatic rings. This structural feature imparts distinct chemical and physical properties, such as altered reactivity and solubility, compared to similar compounds.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-(4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-4-5-12(2)15(10-11)16(17)13-6-8-14(18-3)9-7-13/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPUOXHTQDDVNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449736 | |
Record name | (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22996-47-0 | |
Record name | (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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